![molecular formula C19H23N3O3S2 B2441361 2-((3-(2-甲氧基乙基)-6-甲基-4-氧代-3,4,6,7-四氢噻吩并[3,2-d]嘧啶-2-基)硫代)-N-(间甲苯基)乙酰胺 CAS No. 851410-06-5](/img/structure/B2441361.png)

2-((3-(2-甲氧基乙基)-6-甲基-4-氧代-3,4,6,7-四氢噻吩并[3,2-d]嘧啶-2-基)硫代)-N-(间甲苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

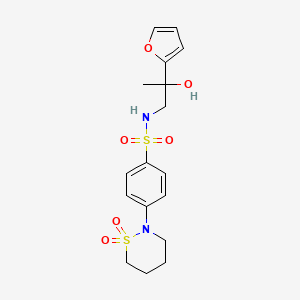

2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C19H23N3O3S2 and its molecular weight is 405.53. The purity is usually 95%.

BenchChem offers high-quality 2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- 研究人员探索了该化合物的抗肿瘤潜力。 具体而言,它已被研究为 EZH2 抑制剂,一种参与癌细胞增殖和基因调控的蛋白质 .

- 从该结构衍生的化合物 12e 对淋巴瘤细胞系(SU-DHL-6、WSU-DLCL-2 和 K562)表现出显着的抗肿瘤活性,对正常细胞(HEK-293T)的毒性较低。 它影响细胞形态,诱导凋亡,并抑制迁移 .

- 该化合物从他泽米替斯塔的结构修饰使其成为 EZH2 抑制剂。 了解其与 EZH2 酶的相互作用有助于癌症治疗药物的开发 .

- 研究人员探索了该化合物结构与其抗肿瘤活性之间的关系。 值得注意的是,哌啶-2,6-二酮被发现适合 P1 部分,苄基连接的吗啉对 P5 部分有利 .

- 化合物 12e 是一个有价值的化学工具,可用于进一步优化和评估新的 EZH2 抑制剂。 它的特性使其成为药物开发的理想候选者 .

- 该化合物可用作合成 EP 杂质 D 的中间体。 从市售的 4-(2-甲氧基乙基)苯酚和环氧氯丙烷开始,它经过反应形成所需的产物 .

- 已经合成了并体外测试了一系列相关的取代的(噻吩并[2,3-d]嘧啶-4-基硫代)羧酸,针对人蛋白激酶 CK2。 其中一些化合物,包括所讨论化合物的衍生物,显示出对 CK2 的抑制活性 .

抗肿瘤活性

EZH2 抑制

构效关系 (SAR) 研究

用于优化的化学工具

EP 杂质 D 的合成

蛋白激酶 CK2 抑制

作用机制

Target of Action

The primary target of this compound is EZH2 (Enhancer of Zeste Homolog 2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing. It plays a crucial role in various biological processes such as cell proliferation, stem cell differentiation, and early embryogenesis .

Mode of Action

This compound acts as an inhibitor of EZH2 . It binds to the EZH2 enzyme, preventing it from adding methyl groups to histones. This inhibition disrupts the normal function of EZH2, leading to changes in gene expression .

Biochemical Pathways

The inhibition of EZH2 affects the histone methylation pathways . Specifically, it disrupts the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing. This disruption can lead to the reactivation of previously silenced genes, affecting various downstream cellular processes .

Result of Action

The compound has demonstrated antiproliferative activity against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 . It can significantly affect lymphoma cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration .

生化分析

Biochemical Properties

This compound has been found to demonstrate potent antiproliferative activity against various tumor cell lines . It interacts with tubulin, a globular protein, and inhibits its polymerization . The nature of these interactions involves binding at the colchicine-binding site of tubulin .

Cellular Effects

The compound 2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide has shown to induce G2/M phase arrest and apoptosis in SKOV3 cells . It also exhibits dose-dependent inhibition of tumor cell migration and invasion at low concentrations .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with tubulin . It binds to the colchicine-binding site of tubulin, inhibiting its polymerization and disrupting microtubule dynamics . This leads to cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

It has been observed to exhibit potent antiproliferative activity against tumor cell lines .

属性

IUPAC Name |

2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3S2/c1-12-5-4-6-14(9-12)20-16(23)11-26-19-21-15-10-13(2)27-17(15)18(24)22(19)7-8-25-3/h4-6,9,13H,7-8,10-11H2,1-3H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYEUUHPJDHNNHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=CC(=C3)C)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(2-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2441278.png)

![3-(2,4-dimethoxyphenyl)-5-(4-methylphenyl)-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2441279.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2441283.png)

![2-Benzyl-3-[(2-morpholino-2-oxoethyl)sulfanyl]-1-isoindolinone](/img/structure/B2441284.png)

![2-(4-methylphenyl)-4-(methylsulfanyl)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2441285.png)

![6-fluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}quinazolin-4-amine](/img/structure/B2441291.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2441294.png)

![8-(3,4-dimethylbenzoyl)-6-[(4-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2441295.png)

![ethyl 4-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate](/img/structure/B2441298.png)